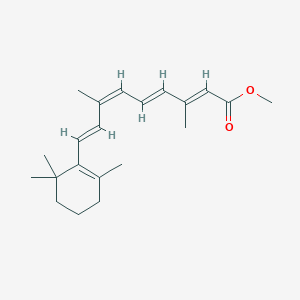

9-cis-Retinoic Acid Methyl Ester

Descripción general

Descripción

9-cis-Retinoic Acid Methyl Ester: is a derivative of retinoic acid, a compound that belongs to the retinoid family. Retinoids are chemically related to vitamin A and are known for their significant roles in biological processes such as vision, cell growth, and differentiation.

Mecanismo De Acción

Target of Action

9-cis-Retinoic Acid Methyl Ester, also known as 9-cis-Retinoic Acid, is a vitamin A analog that primarily targets the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) . These receptors are part of the nuclear receptor superfamily and play crucial roles in various biological processes .

Mode of Action

The compound interacts with its targets by binding to both RARs and RXRs . This binding activates the receptors, which then regulate the expression of genes that control cell differentiation and growth in both normal and abnormal cells . The activation of these receptors by 9-cis-Retinoic Acid leads to changes in gene expression, which can have various effects on cellular function .

Biochemical Pathways

The activation of RARs and RXRs by 9-cis-Retinoic Acid affects several biochemical pathways. These pathways are involved in many aspects of mammalian physiology, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision . The compound’s ability to bind to and activate these receptors implies that it may play a critical role in regulating retinoid-responsive pathways .

Pharmacokinetics

The pharmacokinetics of 9-cis-Retinoic Acid involve its absorption, distribution, metabolism, and excretion (ADME). Vitamin A, from which 9-cis-Retinoic Acid is derived, must be acquired from the diet but can also be stored within the body in relatively high levels . The body has efficient mechanisms to acquire vitamin A from the diet, transport it in the circulation, store it, and mobilize it from these stores in response to tissue needs . .

Result of Action

The molecular and cellular effects of 9-cis-Retinoic Acid’s action are diverse due to its influence on a wide range of genes via RARs and RXRs. For instance, it has been shown to interfere with the normal differentiation process from human monocyte to immature dendritic cell and produce a switch in mature dendritic cells to a less stimulatory mode than untreated cells . It also has protective effects against neurotoxic endoplasmic reticulum stress response and apoptotic pathway activation .

Action Environment

The action, efficacy, and stability of 9-cis-Retinoic Acid can be influenced by various environmental factors. For instance, the compound’s ability to accumulate vitamin A stores lessens the need for routinely consuming vitamin A in the diet, providing a selective advantage to the organism . .

Análisis Bioquímico

Biochemical Properties

9-cis-Retinoic Acid Methyl Ester, like other retinoids, interacts with various enzymes, proteins, and other biomolecules. The different forms of retinoids present within the body are generated largely through modifications to the terminal polar end group of the molecule . Retinol and retinyl esters are the most abundant retinoid forms present in the body .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-Retinoic Acid Methyl Ester typically involves the esterification of 9-cis-Retinoic Acid. One common method includes refluxing 9-cis-Retinoic Acid with anhydrous potassium carbonate (K₂CO₃) and iodomethane (CH₃I) in ethyl acetate solution for about 2 hours. The reaction mixture is then cooled and washed with water to obtain the desired ester .

Industrial Production Methods: Industrial production of retinoids, including this compound, often involves the use of metabolically engineered microorganismsThis method allows for the large-scale production of retinoids in a controlled environment .

Análisis De Reacciones Químicas

Types of Reactions: 9-cis-Retinoic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form more polar metabolites, such as 4-hydroxy- and 4-oxo-retinoic acids.

Common Reagents and Conditions:

Isomerization: Catalyzed by thiol-containing compounds (e.g., mercaptoethanol, L-cysteine methyl ester, glutathione).

Oxidation: Typically involves oxidative enzymes or chemical oxidants.

Major Products:

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

9-cis-RAM has the molecular formula C21H30O2 and a molecular weight of approximately 314.46 g/mol. Its structure includes a cyclohexene ring and a long aliphatic chain, which contribute to its biological activity and solubility properties. The compound functions primarily by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), influencing gene expression related to cellular processes such as differentiation, proliferation, and apoptosis .

Applications in Cancer Research

One of the most significant areas of application for 9-cis-RAM is in cancer research. Studies have demonstrated its potential to inhibit the growth of various cancer cell lines, including:

- Neuroblastoma : 9-cis-RAM has been shown to suppress myc expression, making it 5-10 times more potent than all-trans-retinoic acid (atRA) in inhibiting neuroblastoma cell growth .

- Leukemia : Research indicates that 9-cis-RAM can induce growth inhibition in acute myeloid leukemia cells that are resistant to atRA .

- Breast and Prostate Cancer : In animal studies, treatment with 9-cis-retinoic acid significantly reduced the incidence of mammary adenocarcinomas and prostate cancers compared to control groups .

Cell Differentiation Studies

9-cis-RAM is also being investigated for its role in promoting cellular differentiation. It has been shown to induce differentiation in various cell types, including:

- Embryonic Stem Cells : Research suggests that 9-cis-RAM can promote the differentiation of embryonic stem cells into specialized cell types, which may hold therapeutic potential for regenerative medicine.

- Neural Stem Cells : In vitro studies using human pluripotent stem cells-derived neural stem cells revealed that exposure to 9-cis-RAM enhances neural differentiation, indicating its potential use in neurodevelopmental research .

Comparative Analysis with Other Retinoids

The unique properties of 9-cis-RAM set it apart from other retinoids. Below is a comparison highlighting its distinctive features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| All-trans-Retinoic Acid | Isomer of Retinoic Acid | More potent in certain pathways but less effective against some cancers compared to 9-cis form |

| 13-cis-Retinoic Acid | Isomer of Retinoic Acid | Primarily used in acne treatment; different receptor interactions |

| 4-Keto-9-cis-Retinoic Acid Methyl Ester | Oxidized derivative | Exhibits different metabolic pathways and biological activity |

| Retinal (Vitamin A aldehyde) | Precursor to Retinoids | Essential for vision; less involved in cell differentiation compared to retinoic acids |

The binding affinity of 9-cis-RAM to RARs and RXRs suggests distinct biological effects that warrant further investigation for therapeutic applications.

Case Studies and Experimental Findings

Several case studies have documented the effects of 9-cis-RAM across different contexts:

- Mammary Gland Tumorigenesis : In a study involving Sprague-Dawley rats, administration of 9-cis-retinoic acid significantly reduced tumor incidence when combined with carcinogenic agents compared to controls .

- Prostate Cancer Models : Another study demonstrated that pre-treatment with 9-cis-retinoic acid led to a lower incidence of prostate adenocarcinomas in male rats exposed to carcinogens .

- Neurotoxicity Assessment : A systematic assessment indicated that therapeutic concentrations of retinoids, including 9-cis-RAM, did not exhibit acute toxicity while promoting neurogenesis in vitro .

Comparación Con Compuestos Similares

All-trans-Retinoic Acid: Known for its role in treating acute promyelocytic leukemia and severe acne.

13-cis-Retinoic Acid (Isotretinoin): Widely used for treating severe acne.

9-cis-13,14-Dihydroretinoic Acid: A newly identified endogenous ligand of RXRs.

Uniqueness: 9-cis-Retinoic Acid Methyl Ester is unique due to its specific binding affinity for RXRs, which distinguishes it from other retinoic acid isomers. This unique interaction allows it to modulate different biological pathways and offers potential therapeutic advantages in treating various conditions .

Actividad Biológica

9-cis-Retinoic Acid Methyl Ester (9-cis-RAME) is a derivative of retinoic acid, a vital compound in biological processes such as vision, cellular differentiation, and embryonic development. This article delves into the biological activity of 9-cis-RAME, focusing on its mechanisms of action, pharmacological effects, and therapeutic applications.

9-cis-RAME primarily exerts its biological effects through interaction with retinoic acid receptors (RAR) and retinoid X receptors (RXR) . These interactions lead to the formation of heterodimers that regulate gene expression involved in various cellular processes.

Target Pathways

- Retinoid Signaling Pathway : This pathway is crucial for maintaining cellular functions and developmental processes.

- Cellular Proliferation and Differentiation : 9-cis-RAME has been shown to inhibit cell proliferation while promoting differentiation in various cell types, including cancer cells.

Inhibition of Cancer Cell Growth

Research indicates that 9-cis-RAME can significantly reduce the incidence and multiplicity of tumors in animal models. For instance:

- In a study involving female Sprague-Dawley rats, the administration of 9-cis-RAME resulted in a decrease in mammary adenocarcinomas from 100% in controls to 58% and 25% at low and high doses respectively .

- Another study demonstrated its effectiveness in reducing prostate adenocarcinomas when administered prior to carcinogen exposure .

Induction of Differentiation in Leukemia Cells

9-cis-RAME has shown promising results in inducing differentiation in acute promyelocytic leukemia (APL) cells. It was found to be more potent than all-trans-retinoic acid at low concentrations, promoting neurite outgrowth and increasing acetylcholinesterase activity in neuroblastoma cells .

Case Studies

- Mammary Gland Tumors : In a controlled study with Sprague-Dawley rats treated with N-methyl-N-nitrosourea (MNU), the addition of 9-cis-RAME significantly reduced tumor incidence compared to controls .

- Prostate Cancer : Male Wistar rats treated with cyproterone acetate followed by testosterone showed a notable reduction in prostate cancer incidence when supplemented with 9-cis-RAME .

- Leukemia Treatment : Clinical observations indicated that patients with acute myelogenous leukemia responded positively to 9-cis-RAME treatment, showcasing its potential as a therapeutic agent .

The biochemical properties of 9-cis-RAME include:

- Molecular Weight : Approximately 328.20 g/mol.

- Stability : The compound is subject to isomerization and degradation, which can affect its biological activity over time.

Dosage Effects

The effects of 9-cis-RAME vary significantly with dosage:

- Low Doses : Induction of beneficial effects such as cell differentiation and anti-inflammatory responses.

- High Doses : Potential toxicity or adverse effects may occur if not carefully monitored.

Transport and Distribution

The transport mechanisms for 9-cis-RAME involve specific retinoid-binding proteins that facilitate its uptake into target tissues. Its distribution within cells is critical for its function, often requiring specific targeting signals for effective localization .

Comparative Analysis

| Compound | Mechanism of Action | Potency |

|---|---|---|

| 9-cis-Retinoic Acid | Binds RAR/RXR, induces differentiation | More potent than all-trans at low doses |

| All-trans Retinoic Acid | Similar mechanism but less effective at low doses | Standard treatment |

| Retinol | Precursor form; requires conversion | Less potent |

Propiedades

IUPAC Name |

methyl (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9-,17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREQLAJQLXPNMC-NRWZZFEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)OC)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617407 | |

| Record name | (9cis)-O~15~-Methylretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58526-50-4 | |

| Record name | (9cis)-O~15~-Methylretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.